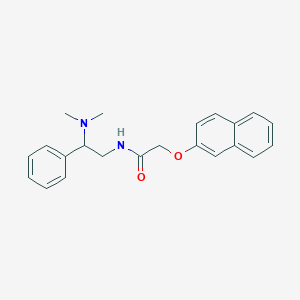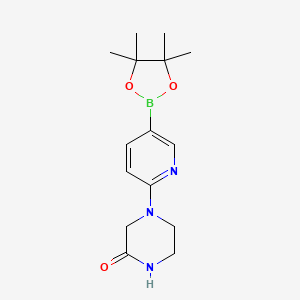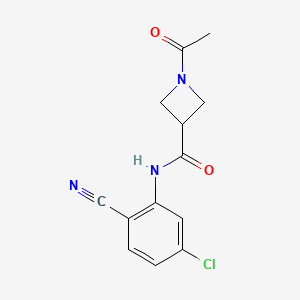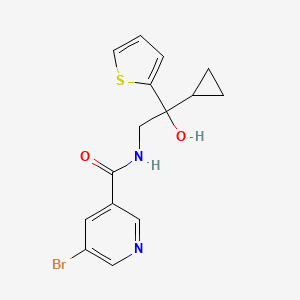
N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-phenylethyl)-2-(naphthalen-2-yloxy)acetamide, also known as DPNA, is a chemical compound that has been widely used in scientific research. DPNA is a selective inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Acetamide Derivatives in Biological Effects
Biological Effects of Acetamide, Formamide, and Their Derivatives : Research has extensively studied the biological effects of acetamide and its derivatives, including dimethyl derivatives, due to their commercial importance and biological consequences in humans. These studies aim to update the knowledge on the toxicological profile and environmental impact of these chemicals, reflecting on their usage and potential risks. The research highlights the need for continuous monitoring of the biological responses to these chemicals, given their varied applications and effects on health and the environment (Kennedy, 2001).
Naphthalene Derivatives in Medicinal Chemistry
Heterocyclic Naphthalimides in Medicinal Applications : Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, have shown a wide range of potential medicinal applications. These compounds interact with various biological targets via noncovalent bonds, displaying promising anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Some naphthalimide derivatives have progressed to clinical trials, highlighting their significance in drug development and therapeutic interventions. This review emphasizes the structural versatility of naphthalimides and their growing role in medicinal chemistry, offering insights into future research directions (Gong et al., 2016).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)21(18-9-4-3-5-10-18)15-23-22(25)16-26-20-13-12-17-8-6-7-11-19(17)14-20/h3-14,21H,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCFRBDTHWDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)
![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)
![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2756121.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)


![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
